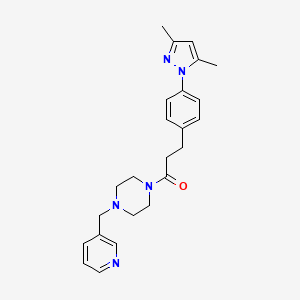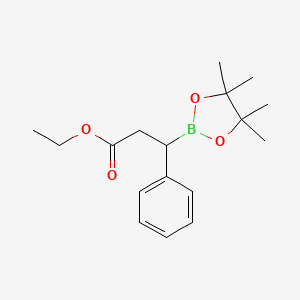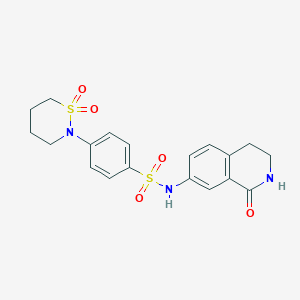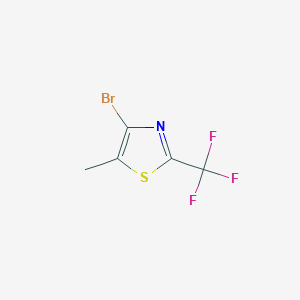
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H29N5O and its molecular weight is 403.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Recent studies have focused on the synthesis and molecular structure investigations of compounds incorporating pyrazole, piperazine, and phenyl moieties. These compounds have been synthesized to explore their molecular packing, dominated by interactions such as H...H, N...H, and H...C contacts. The electronic properties and NMR chemical shifts of these compounds were computed, showing good correlation with experimental data, indicating their stability and potential for further application in material science and molecular engineering (Shawish et al., 2021).
Antitumor, Antioxidant, and Antimicrobial Activities
Compounds related to the specified chemical structure have been evaluated for their antitumor, antioxidant, and antimicrobial activities. For instance, pyrazolopyridines synthesized through microwave-assisted methods showed significant antioxidant and antitumor activities against liver and breast cell lines. These compounds were also screened for antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as pharmaceutical agents (El‐Borai et al., 2013).
Another study on novel pyrimidinyl pyrazole derivatives highlighted their significant cytotoxic activity against several tumor cell lines, demonstrating the potential of these compounds in developing new antitumor agents (Naito et al., 2005).
Heterocyclic Synthesis and Biological Evaluation
The synthesis of thiazolidinone derivatives from key intermediates incorporating pyrazole and piperazine units has been explored, with these compounds being evaluated for antimicrobial activity against a range of bacteria and fungi. Such studies contribute to the development of new antimicrobial agents with potential applications in treating infections (Patel et al., 2012).
Molecular Interaction Studies
Research on the molecular interaction of compounds containing piperazine and pyrazole moieties with biological receptors has provided insights into their binding affinities and mechanism of action. These studies are crucial for drug discovery and development, especially in identifying compounds with specific receptor selectivity (Shim et al., 2002).
Eigenschaften
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-19-16-20(2)29(26-19)23-8-5-21(6-9-23)7-10-24(30)28-14-12-27(13-15-28)18-22-4-3-11-25-17-22/h3-6,8-9,11,16-17H,7,10,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJDQFLGEVUMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B2437736.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2437737.png)
![N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2437738.png)




![N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2437748.png)


![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2437752.png)

![Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-](/img/structure/B2437756.png)
